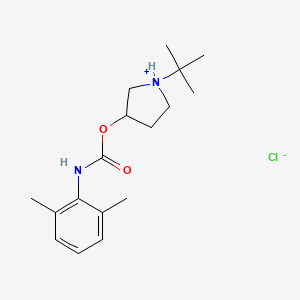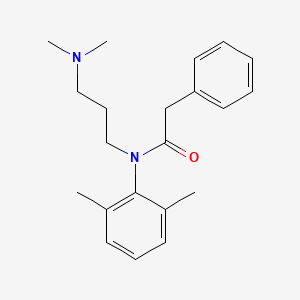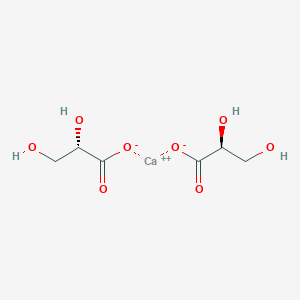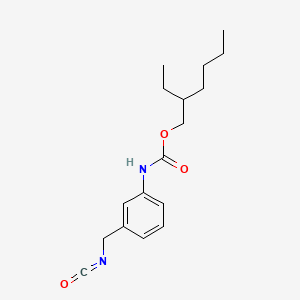![molecular formula C15H28N2O7 B13736252 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid typically involves multiple steps, including the protection of amino groups, formation of ester bonds, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for the addition of reagents and removal of by-products can enhance efficiency and consistency in production.
化学反应分析
Types of Reactions
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学研究应用
Chemistry
In chemistry, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure and reactivity can be harnessed to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to these targets with high specificity, influencing various physiological processes.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities but differs in its functional groups and reactivity.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar backbone but distinct functional groups and applications.
Uniqueness
What sets (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid apart is its combination of functional groups, which provides unique reactivity and versatility. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H28N2O7 |
|---|---|
分子量 |
348.39 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H28N2O7/c1-14(2,3)23-12(20)16-7-8-22-9-10(11(18)19)17-13(21)24-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 |
InChI 键 |
SNGGNLDZLOQGPI-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



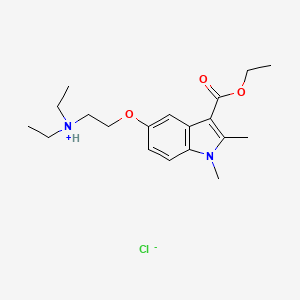
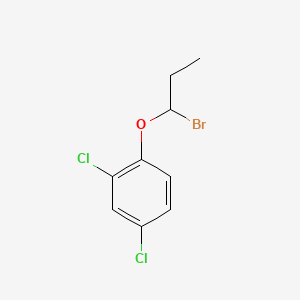
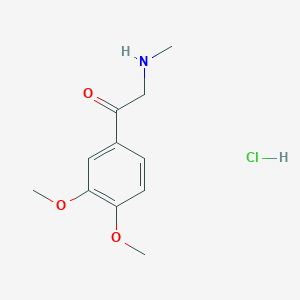
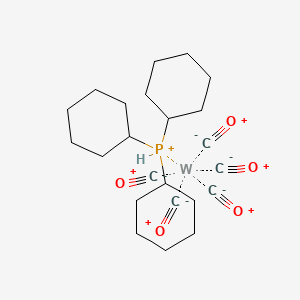
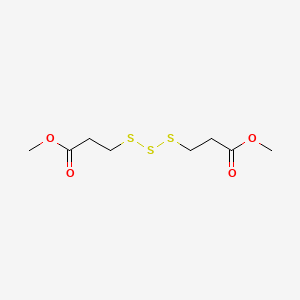
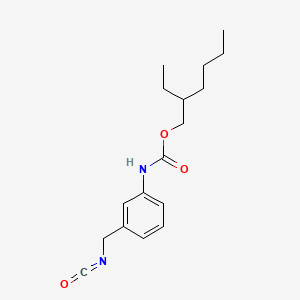
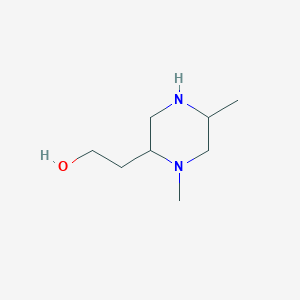
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
